
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the benzonitrile moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobenzotrifluoride
- (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Uniqueness
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile is unique due to its combination of a bromine atom, a trifluoromethyl group, and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C15H9BrF3N3O |
|---|---|
Poids moléculaire |
384.15 g/mol |
Nom IUPAC |
2-bromo-4-[4-oxo-3-(trifluoromethyl)-6,7-dihydro-5H-indazol-1-yl]benzonitrile |
InChI |
InChI=1S/C15H9BrF3N3O/c16-10-6-9(5-4-8(10)7-20)22-11-2-1-3-12(23)13(11)14(21-22)15(17,18)19/h4-6H,1-3H2 |
Clé InChI |
VBCUBCBAOSOTCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C#N)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



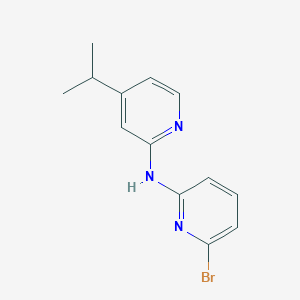
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
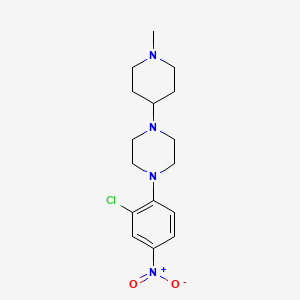
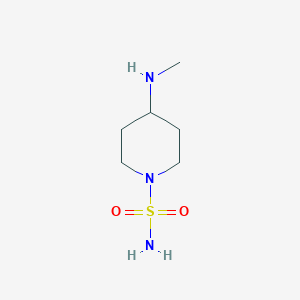
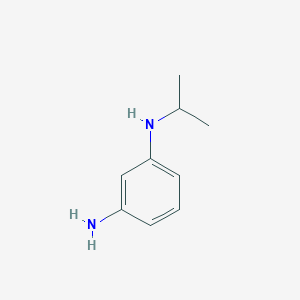

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
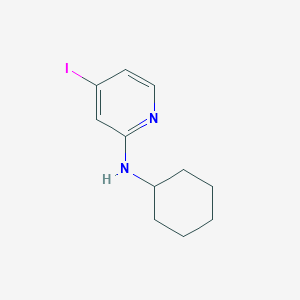
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)

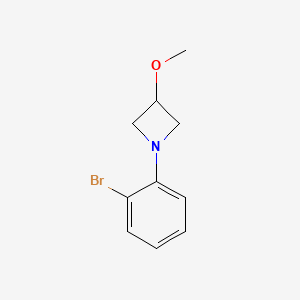

![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)
